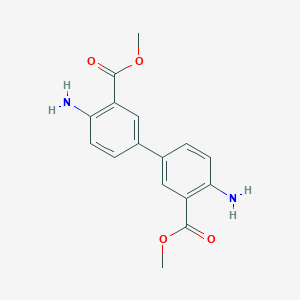
S-isopropyl phenylthiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-isopropyl phenylthiocarbamate is a chemical compound with the molecular formula C10H13NOS It is an ester derivative of carbamothioic acid, where the phenyl group is attached to the sulfur atom, and the S-(1-methylethyl) group is attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamothioic acid, phenyl-, S-(1-methylethyl) ester typically involves the esterification of carbamothioic acid with an appropriate alcohol. The reaction can be catalyzed by acids or bases, depending on the desired reaction conditions. Commonly, the reaction is carried out in the presence of a dehydrating agent to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of carbamothioic acid, phenyl-, S-(1-methylethyl) ester may involve continuous flow processes where the reactants are mixed and reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
S-isopropyl phenylthiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or thiol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted esters or thioesters.
Applications De Recherche Scientifique
S-isopropyl phenylthiocarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamothioic acid, phenyl-, S-(1-methylethyl) ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with biological molecules. The specific pathways and targets depend on the context of its use in research or applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
- Carbamothioic acid, (1-methylethyl)phenyl-, S-(1,1-dimethylethyl) ester
Uniqueness
S-isopropyl phenylthiocarbamate is unique due to its specific ester configuration and the presence of both phenyl and S-(1-methylethyl) groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
10129-28-9 |
|---|---|
Formule moléculaire |
C10H13NOS |
Poids moléculaire |
195.28 g/mol |
Nom IUPAC |
S-propan-2-yl N-phenylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-8(2)13-10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
Clé InChI |
FIFBHCAODLQDTA-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C)SC(=O)NC1=CC=CC=C1 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)




![4-Methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B98035.png)





